(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone ring can be reduced to yield corresponding amines.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar keto-enol tautomerism and used in various synthetic applications.
Cryptotanshinone: A natural compound with inhibitory activity against specific kinases.
Icaritin: Another natural compound with significant biological activity.
Uniqueness
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
6318-40-7 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- |
InChI Key |
DHXJMWRHVSOSTD-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
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